molecular formula C13H19N3O3 B5849020 4-[(4-ethyl-1-piperazinyl)methyl]-2-nitrophenol

4-[(4-ethyl-1-piperazinyl)methyl]-2-nitrophenol

Cat. No. B5849020
M. Wt: 265.31 g/mol
InChI Key: SXMPDLXIWDMVBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-ethyl-1-piperazinyl)methyl]-2-nitrophenol is a chemical compound that is commonly referred to as ENPP or NPP. It is a yellow crystalline powder that is used in scientific research for a variety of purposes. This compound has been studied extensively due to its unique properties and potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-[(4-ethyl-1-piperazinyl)methyl]-2-nitrophenol is related to its ability to inhibit alkaline phosphatase. This enzyme is involved in the hydrolysis of phosphate esters, which are important molecules in many biochemical pathways. By inhibiting this enzyme, ENPP can disrupt these pathways and alter physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[(4-ethyl-1-piperazinyl)methyl]-2-nitrophenol are complex and varied. In addition to its effects on alkaline phosphatase, this compound has been shown to affect other enzymes and signaling pathways in cells. It has also been studied for its potential anti-inflammatory and analgesic properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-[(4-ethyl-1-piperazinyl)methyl]-2-nitrophenol in lab experiments is its specificity for alkaline phosphatase. This allows researchers to study the effects of inhibiting this enzyme in a controlled and precise manner. However, one limitation of using this compound is its potential toxicity, which can vary depending on the concentration used and the specific experimental conditions.

Future Directions

There are many potential future directions for research involving 4-[(4-ethyl-1-piperazinyl)methyl]-2-nitrophenol. One area of interest is in the development of new inhibitors for alkaline phosphatase and other related enzymes. This could lead to the discovery of novel therapeutic agents for a variety of diseases. Additionally, further studies are needed to fully understand the biochemical and physiological effects of ENPP and its potential applications in various fields.

Synthesis Methods

The synthesis of 4-[(4-ethyl-1-piperazinyl)methyl]-2-nitrophenol can be achieved through several methods. One common method involves the reaction of 4-nitrophenol with 4-ethylpiperazine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through recrystallization to obtain the final compound.

Scientific Research Applications

4-[(4-ethyl-1-piperazinyl)methyl]-2-nitrophenol has been used in scientific research for various purposes. One of the most common applications is in the study of enzyme kinetics. This compound is a known inhibitor of the enzyme alkaline phosphatase, which plays a critical role in many biological processes. By studying the interaction between ENPP and alkaline phosphatase, researchers can gain valuable insights into the mechanisms underlying these processes.

properties

IUPAC Name

4-[(4-ethylpiperazin-1-yl)methyl]-2-nitrophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3/c1-2-14-5-7-15(8-6-14)10-11-3-4-13(17)12(9-11)16(18)19/h3-4,9,17H,2,5-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXMPDLXIWDMVBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=CC(=C(C=C2)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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